

# Wee1-IN-3: A Technical Guide to a Selective Wee1 Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Wee1-IN-3

Cat. No.: B8144684

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This technical guide provides an in-depth overview of **Wee1-IN-3**, a potent and selective inhibitor of Wee1 kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the G2/M cell cycle checkpoint in oncology. This document details the mechanism of action, quantitative in vitro data, and relevant experimental protocols for studying **Wee1-IN-3** and similar molecules.

## Introduction: Wee1 Kinase as a Therapeutic Target

Wee1 is a crucial nuclear protein kinase that acts as a gatekeeper for entry into mitosis, a critical phase of the cell cycle.<sup>[1][2][3]</sup> Its primary function is to regulate the G2/M checkpoint, providing an opportunity for cells to repair any DNA damage before they divide.<sup>[1][4][5]</sup> Wee1 carries out this function by catalyzing the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, at the Tyr15 residue.<sup>[5][6][7]</sup> This phosphorylation keeps the CDK1/Cyclin B complex in an inactive state, thereby arresting the cell cycle in the G2 phase.<sup>[1][6][7]</sup>

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor gene p53.<sup>[1][4]</sup> This makes them heavily reliant on the G2/M checkpoint for DNA repair and survival.<sup>[4][8][9]</sup> By inhibiting Wee1, the G2/M checkpoint is abrogated, forcing these cancer cells to enter mitosis prematurely with damaged DNA.<sup>[10][11]</sup> This leads to a process known as mitotic catastrophe, a form of cell death, making Wee1 an attractive target for cancer therapy.<sup>[5][6][10]</sup>

## Profile of Wee1-IN-3

**Wee1-IN-3** (also known as JUN76288) is a potent, small-molecule inhibitor of Wee1 kinase.<sup>[12]</sup> It has been identified as a promising compound for cancer research due to its high selectivity and efficacy in preclinical models.

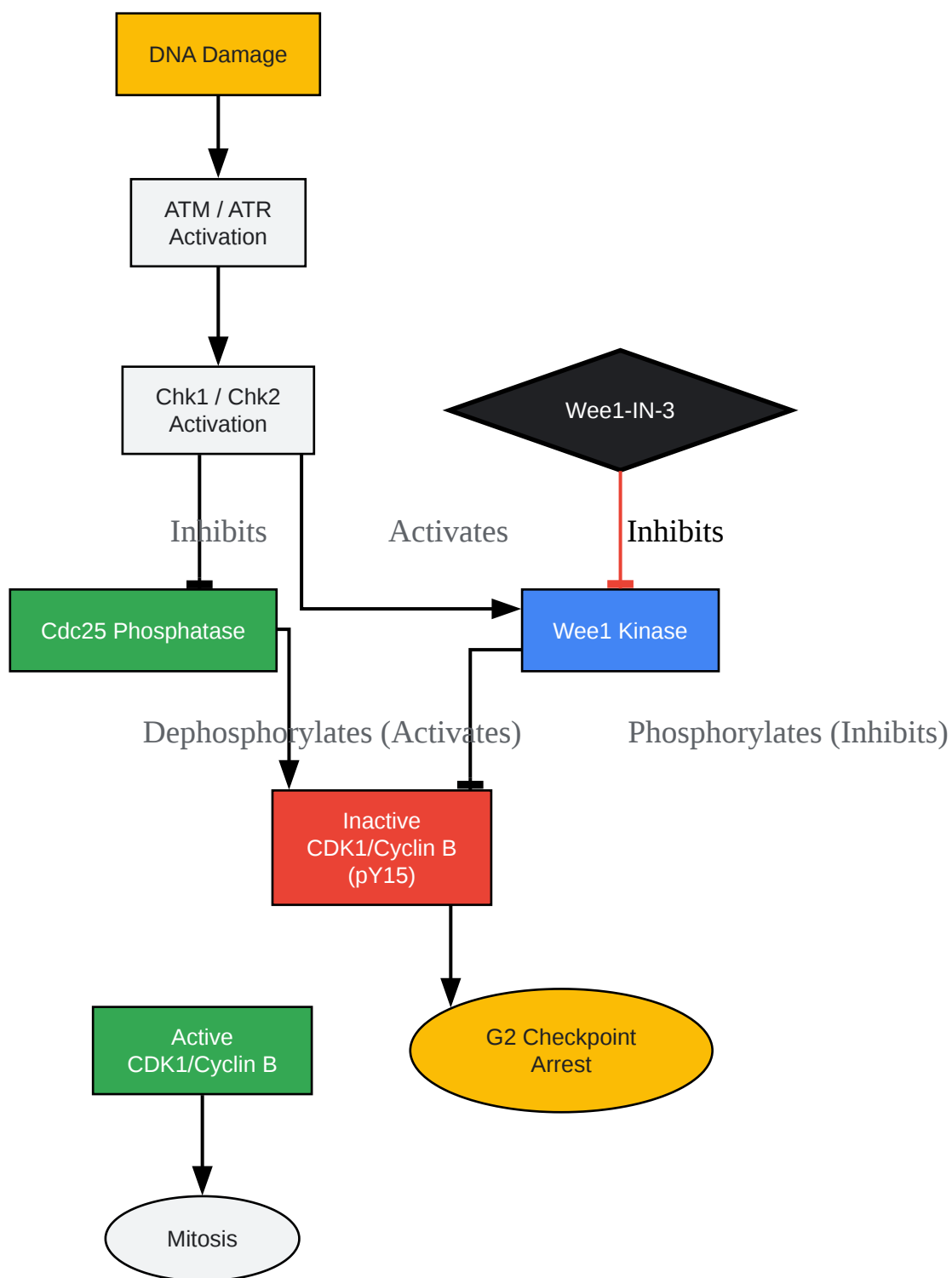
**Table 1: Chemical and Physical Properties of Wee1-IN-3**

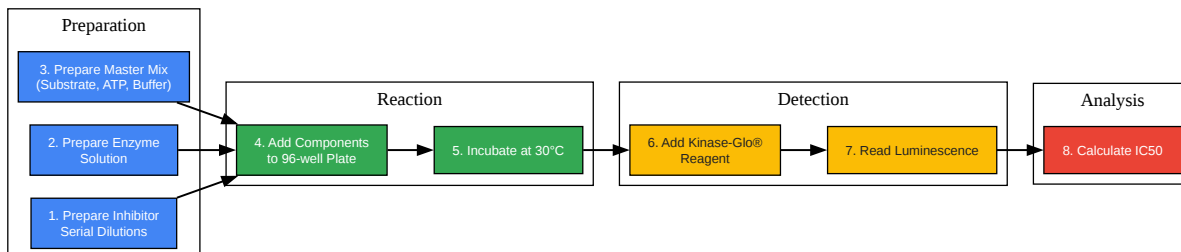
Property	Value
Synonyms	JUN76288
Molecular Formula	C28H31N7O2
Molecular Weight	497.59 g/mol
CAS Number	2272976-28-8
Appearance	White to off-white solid
Solubility	DMSO: 250 mg/mL (502.42 mM)

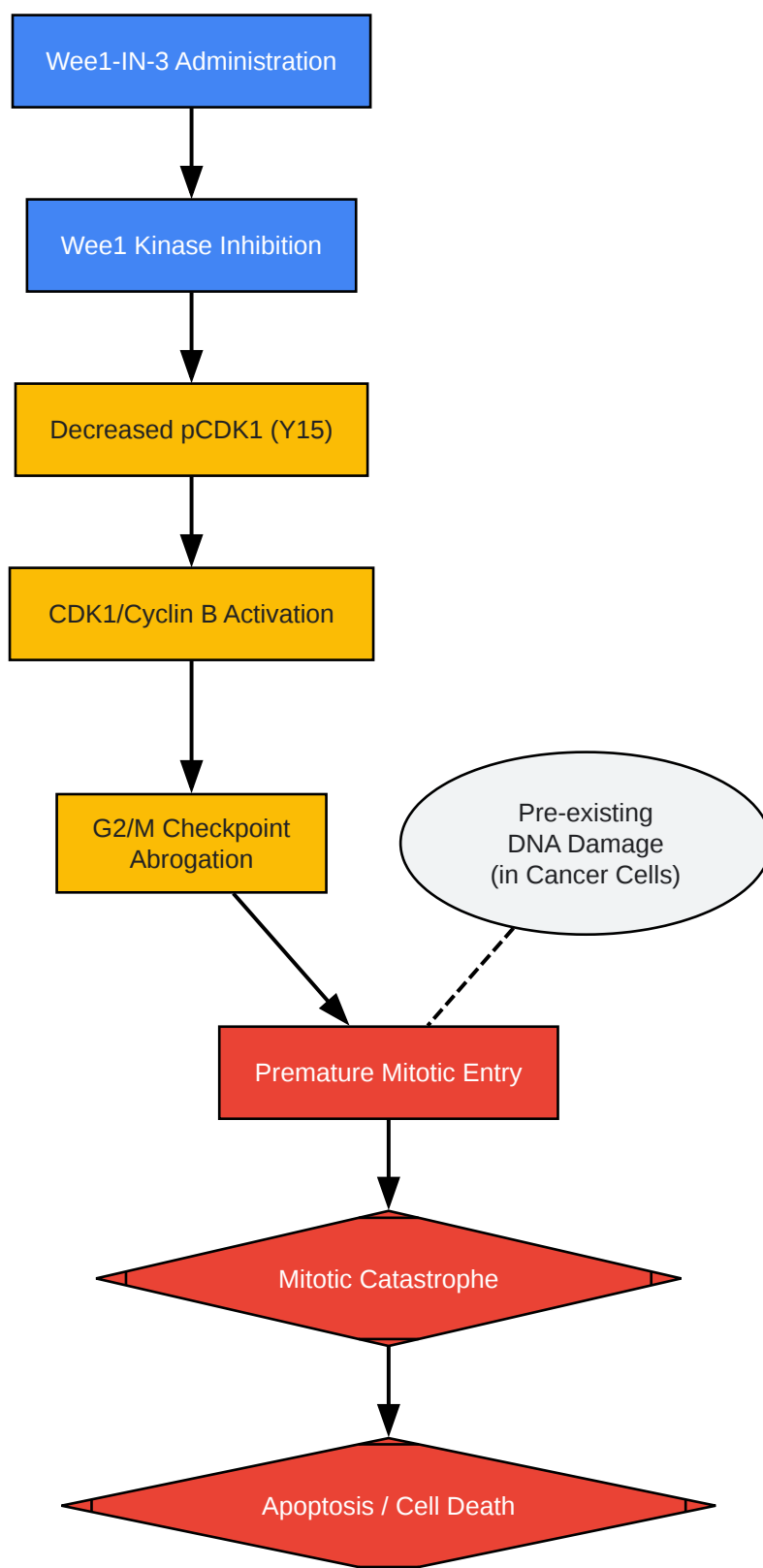
Data sourced from MedChemExpress and TargetMol.<sup>[9][12]</sup>

## Mechanism of Action

**Wee1-IN-3** functions as an ATP-competitive inhibitor of Wee1 kinase. By binding to the ATP-binding pocket of Wee1, it prevents the phosphorylation of its primary substrate, CDK1. The inhibition of Wee1 leads to a decrease in phosphorylated CDK1 (Tyr15), resulting in the accumulation of the active CDK1-cyclin B1 complex.<sup>[5]</sup> This hyperactivity of CDK1 drives cells to bypass the G2/M checkpoint and enter mitosis prematurely, even in the presence of DNA damage.<sup>[5][10]</sup> For cancer cells that rely on this checkpoint, this forced mitotic entry results in genomic instability and ultimately, mitotic catastrophe and apoptotic cell death.<sup>[5][13]</sup>







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Email: [info@benchchem.com](mailto:info@benchchem.com)